Fmoc-D-Homocys(Trt)-OH Fmoc-D-Homocys(Trt)-OH
Brand Name: Vulcanchem
CAS No.: 1007840-62-1
VCID: VC0557668
InChI: InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C38H33NO4S
Molecular Weight: 599.75

Fmoc-D-Homocys(Trt)-OH

CAS No.: 1007840-62-1

Cat. No.: VC0557668

Molecular Formula: C38H33NO4S

Molecular Weight: 599.75

* For research use only. Not for human or veterinary use.

Fmoc-D-Homocys(Trt)-OH - 1007840-62-1

Specification

CAS No. 1007840-62-1
Molecular Formula C38H33NO4S
Molecular Weight 599.75
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid
Standard InChI InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

Chemical Structure and Properties

Fmoc-D-Homocys(Trt)-OH is a protected form of D-homocysteine, featuring two key protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino terminus and a trityl (Trt) group protecting the thiol side chain. These protecting groups are strategically important in preventing unwanted reactions during peptide synthesis.

Basic Chemical Information

PropertyValue
Chemical Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4-(tritylthio)butanoic acid
CAS Number1007840-62-1
Molecular FormulaC38H33NO4S
Molecular Weight599.74 g/mol
AppearanceSolid

Physical and Chemical Properties

PropertyValue
Boiling Point780.1±60.0 °C (Predicted)
Density1.256±0.06 g/cm³ (Predicted)
pKa3.84±0.10 (Predicted)
SolubilitySoluble in DMSO
Recommended StorageSealed in dry conditions at 2-8°C

The compound features the D-isomer of homocysteine, which provides distinctive stereochemical properties compared to the more naturally abundant L-isomer . The Fmoc group on the amino terminus can be selectively removed under basic conditions, while the trityl group protecting the sulfhydryl moiety is acid-labile, allowing for orthogonal deprotection strategies during peptide synthesis .

Applications in Peptide Chemistry

Fmoc-D-Homocys(Trt)-OH serves a crucial role in modern peptide synthesis, particularly in the development of biologically active peptides and peptidomimetics.

Role in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Fmoc-D-Homocys(Trt)-OH allows for the incorporation of D-homocysteine residues with protected side chains. The Fmoc group facilitates the sequential building of peptide chains while the trityl group prevents unwanted reactions of the thiol group .

Advantages of D-Amino Acids in Peptides

The incorporation of D-amino acids like D-homocysteine into peptides offers several advantages:

  • Enhanced stability against proteolytic degradation

  • Altered conformational properties compared to L-amino acid counterparts

  • Potential for unique biological activities and interactions

  • Ability to create peptides with distinct structural features

D-amino acid incorporation is a valuable strategy for developing peptide-based drug candidates with improved pharmacokinetic properties and stability in biological environments.

Desired ConcentrationAmount of Compound for Various Weights
1 mg
1 mM1.6674 mL
5 mM0.3335 mL
10 mM0.1667 mL

These calculations are based on the molecular weight of 599.75 g/mol .

The compound is soluble in DMSO, and it is recommended to prepare stock solutions with appropriate solvents based on solubility characteristics. To increase solubility, heating the tube to 37°C followed by ultrasonic bath treatment can be beneficial .

Comparative Analysis with Related Compounds

Understanding how Fmoc-D-Homocys(Trt)-OH compares to similar compounds provides valuable context for researchers selecting appropriate reagents for their specific applications.

Comparison with Similar Protected Amino Acids

CompoundStereochemistryProtecting GroupsKey Differences
Fmoc-D-Homocys(Trt)-OHD-isomerFmoc (N-terminus), Trityl (thiol)Extended carbon chain compared to cysteine
Fmoc-L-Homocys(Trt)-OHL-isomerFmoc (N-terminus), Trityl (thiol)Different stereochemistry at alpha carbon
Fmoc-Cys(Trt)-OHL-isomer (typically)Fmoc (N-terminus), Trityl (thiol)One less methylene group in side chain
Fmoc-His(Trt)-OHL-isomer (typically)Fmoc (N-terminus), Trityl (imidazole)Different side chain functionality (imidazole vs. thiol)

The D-stereochemistry in Fmoc-D-Homocys(Trt)-OH provides distinct properties compared to the L-isomer, influencing its reactivity and the structural properties of resulting peptides .

Functional Distinctions

Homocysteine differs from the more common amino acid cysteine by having an additional methylene group in its side chain. This structural difference results in:

  • Different ring size when forming disulfide bridges

  • Altered nucleophilicity of the thiol group

  • Different conformational preferences in peptide structures

  • Potential for distinct biological interactions

These differences make Fmoc-D-Homocys(Trt)-OH a valuable alternative to cysteine derivatives in peptide chemistry, enabling the creation of peptides with unique structural and functional properties.

Research Applications

Fmoc-D-Homocys(Trt)-OH has found application in various research areas, particularly in the development of bioactive peptides and peptidomimetics.

Peptide Library Development

Protected D-homocysteine residues are useful building blocks in the creation of diverse peptide libraries. The D-stereochemistry introduces conformational constraints that can enhance binding specificity to biological targets.

Cyclic Peptide Synthesis

The thiol group of homocysteine, once deprotected, can participate in various cyclization strategies:

  • Disulfide bridge formation with other cysteine or homocysteine residues

  • Thioether linkages through alkylation reactions

  • Native chemical ligation approaches for peptide synthesis

These cyclization methods are valuable for creating peptides with enhanced stability and defined three-dimensional structures.

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